molecular formula C8H11ClN2O B12437679 2-(Aminomethyl)-5-chloro-4-methoxyaniline

2-(Aminomethyl)-5-chloro-4-methoxyaniline

Cat. No.: B12437679
M. Wt: 186.64 g/mol
InChI Key: MIGVZQNMHBHFEB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-chloro-4-methoxyaniline is an organic compound with a complex structure that includes an amine group, a methoxy group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-chloro-4-methoxyaniline typically involves multiple steps. One common method includes the nitration of 4-methoxyaniline, followed by reduction to form 4-methoxy-2-nitroaniline. This intermediate is then subjected to chlorination to introduce the chlorine atom at the 5-position. Finally, the nitro group is reduced to an amine group, and the aminomethyl group is introduced through a reductive amination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-chloro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-(Aminomethyl)-5-chloro-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and chlorine groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)phenol: Similar in structure but lacks the methoxy and chlorine groups.

    Aminomethyl propanol: Contains an aminomethyl group but differs in the rest of the structure.

    2-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness

2-(Aminomethyl)-5-chloro-4-methoxyaniline is unique due to the presence of both methoxy and chlorine groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These functional groups make it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(aminomethyl)-5-chloro-4-methoxyaniline

InChI

InChI=1S/C8H11ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,4,10-11H2,1H3

InChI Key

MIGVZQNMHBHFEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CN)N)Cl

Origin of Product

United States

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